molecular formula C11H14N2O2 B14011230 4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one

4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one

Cat. No.: B14011230
M. Wt: 206.24 g/mol
InChI Key: NXDCDOCTAAVZFK-UHFFFAOYSA-N
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Description

4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one is a chemical compound with a complex structure that includes an oxazolidinone ring and an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common method starts with the reaction of 4-aminomethylbenzyl alcohol with an appropriate oxazolidinone precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring is particularly noteworthy for its potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-9-3-1-8(2-4-9)5-10-7-15-11(14)13-10/h1-4,10H,5-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCDOCTAAVZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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